molecular formula C6H9N3O B592698 5-Methoxy-4-methylpyrimidin-2-amine CAS No. 1749-71-9

5-Methoxy-4-methylpyrimidin-2-amine

Cat. No.: B592698
CAS No.: 1749-71-9
M. Wt: 139.158
InChI Key: CHFIUTHZJHXEKJ-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and methoxyamine.

    Methoxylation: The 4-methylpyrimidine undergoes a methoxylation reaction where a methoxy group is introduced at the 5-position. This can be achieved using methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

    Amination: The methoxylated intermediate is then subjected to an amination reaction to introduce the amino group at the 2-position. This can be done using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-4-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its interactions with enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A basic pyrimidine derivative with an amino group at the 2-position.

    4-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 4-position.

    5-Methoxypyrimidine: A pyrimidine derivative with a methoxy group at the 5-position.

Uniqueness

5-Methoxy-4-methylpyrimidin-2-amine is unique due to the presence of both methoxy and amino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFIUTHZJHXEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-71-9
Record name 5-methoxy-4-methylpyrimidin-2-amine
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